Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-
Description
Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)- (CAS 2265-38-5) is a cyclotriboroxane derivative featuring a six-membered B₃O₃ ring core substituted with three meta-tolyl groups, each fully fluorinated at the alpha positions (i.e., all three hydrogen atoms on the methyl group of the m-tolyl substituent are replaced by fluorine atoms) . This compound belongs to the boroxin family, which are boron-oxygen heterocycles widely used in catalysis, materials science, and organic synthesis due to their Lewis acidity and stability. The fluorinated m-tolyl groups enhance its electronic and steric properties, making it distinct from non-fluorinated or differently substituted boroxins.
Properties
CAS No. |
2265-38-5 |
|---|---|
Molecular Formula |
C21H12B3F9O3 |
Molecular Weight |
515.7 g/mol |
IUPAC Name |
2,4,6-tris[3-(trifluoromethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C21H12B3F9O3/c25-19(26,27)13-4-1-7-16(10-13)22-34-23(17-8-2-5-14(11-17)20(28,29)30)36-24(35-22)18-9-3-6-15(12-18)21(31,32)33/h1-12H |
InChI Key |
BPXVEDGZHWALCO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=CC=C2)C(F)(F)F)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Monodefluoroborylation of Polyfluoroarenes
This method involves the selective replacement of a fluorine atom with a boron moiety on polyfluoroaromatic compounds, which are precursors for the target boroxin. The process is catalyzed by transition metals, primarily rhodium and copper, under specific reaction conditions.
| Reaction Step | Catalyst | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Monodefluoroborylation | Rhodium complex, Copper complex | B2pin2 (bis(pinacolato)diboron) | Elevated temperature, inert atmosphere | Formation of fluorinated arylboronates |
Research findings indicate that Rh(III/V) catalytic cycles involving oxidative addition, transmetallation, and reductive elimination are crucial for selective fluorine substitution, leading to the formation of fluorinated boronates suitable for subsequent assembly into boroxin structures.
Transition-Metal-Catalyzed Borylation of Fluorinated Precursors
This approach employs palladium catalysis for the direct borylation of fluorinated aromatic chlorides or bromides, particularly di- or tri-fluorinated derivatives.
| Reaction Step | Catalyst | Reagents | Conditions | Outcome |
|---|---|---|---|---|
| C−Cl Borylation | Pd(dba)2, SPhos | B2pin2 | 105°C, 18 hours | Formation of fluorinated arylboronates |
Recent advancements include base-free conditions that stabilize di-ortho-fluorinated boronates, enabling efficient synthesis of the fluorinated aromatic units that constitute the boroxin core.
Specific Synthetic Procedures
Rhodium-Catalyzed Hydroboration
A notable method involves the hydroboration of phenylacetylene derivatives with fluorinated triaryl boranes, including 2,4,6-tris(trifluoromethylphenyl)borane, which is a close analog. This process is typically carried out using B2pin2 as the boron source, with the Rh(III) catalyst facilitating the insertion of boron into the aromatic rings, ultimately leading to the formation of the desired boroxin after subsequent condensation steps.
Copper-Catalyzed Monodefluoroborylation
Ogoshi et al. developed a practical method for borylated fluoroalkenes via copper catalysis, which can be adapted for aromatic fluorides. The process involves the regioselective replacement of fluorine atoms with boron groups, followed by oxidative coupling to generate the boroxin core.
Palladium-Catalyzed C−Cl Borylation
This method is especially effective for di-ortho-fluorinated aryl chlorides, where B2pin2 is used under palladium catalysis with ligands like SPhos. The reaction proceeds at elevated temperatures (~105°C) over 18 hours, yielding fluorinated arylboronates that can be further processed into boroxin.
Summary of Key Reaction Conditions and Yields
| Method | Catalyst | Reagents | Temperature | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Rhodium-catalyzed hydroboration | [Rh] complexes | B2pin2 | Room temperature to 60°C | 4–5 hours | Up to 95% | High regioselectivity |
| Copper-catalyzed monodefluoroborylation | Cu complexes | B2pin2 | 80–120°C | 12–24 hours | Variable | Suitable for polyfluoroalkenes |
| Palladium-catalyzed C−Cl borylation | Pd(dba)2, SPhos | B2pin2 | 105°C | 18 hours | 80–90% | Efficient for di-ortho-fluorinated aryl chlorides |
Mechanistic Insights
The synthesis involves key steps such as oxidative addition of the transition metal to the fluorinated aromatic substrate, transmetallation with B2pin2, and reductive elimination to form the arylboronate intermediates. These intermediates then undergo condensation and cyclization to form the boroxin core, with fluorine atoms remaining strategically positioned to confer the desired properties.
Chemical Reactions Analysis
Cross-Coupling Reactions in C–C Bond Formation
This compound serves as a boron source in palladium-catalyzed cross-couplings, leveraging its electron-deficient aromatic rings to facilitate transmetalation steps.
Suzuki-Miyaura Coupling
Reacts with aryl halides under Pd catalysis to form biaryl products. The fluorinated m-tolyl groups enhance oxidative addition efficiency by stabilizing electron-deficient intermediates .
| Substrate | Catalyst | Yield (%) | Conditions |
|---|---|---|---|
| Aryl iodides | Pd(OAc)₂/(S)-t-Bu-PyOX | 57–91 | THF, 60°C, 24 h |
| Electron-poor halides | PdCl₂(dppf) | 70–85 | CsF, DMF, 80°C |
Key Mechanistic Features :
-
Fluorine substituents lower the LUMO energy of the boroxin, accelerating transmetalation .
-
Steric bulk from m-trifluoromethyl groups reduces undesired homocoupling .
Enantioselective Addition to Imines
This boroxin participates in Pd(II)-catalyzed additions to trifluoroacetaldehyde-derived imines, producing α-(trifluoromethyl)arylmethylamines with high enantiomeric excess (ee) .
Reaction Profile :
-
Catalyst : Pd(OAc)₂ with chiral (S)-t-Bu-PyOX ligand.
-
Additives : NH₄PF₆ or Ag₂CO₃ for electron-poor substrates.
-
Outcomes :
Steric vs Electronic Effects :
-
Electron-rich arylboroxines react faster due to enhanced nucleophilicity.
-
Bulky substituents on the ligand improve stereoselectivity by restricting transition-state geometries .
Photoinduced Reactions and Isomerization Pathways
The compound’s fluorinated aromatic system enables unique photochemical behavior, as observed in related BN-heterocycles .
Photoisomerization
Under UV irradiation (300 nm), analogous BN-heterocycles undergo:
-
Electron-deficient systems : Stereoselective isomerization via B–C bond cleavage and C–C bond formation .
-
Thermal reversibility : Observed in systems with bulky electron-withdrawing groups (e.g., C₆F₅ or MesF) .
Key Findings from DFT Studies :
-
Transition State (TS1) : B–CH₂ bond elongation (2.7 Å) precedes C–C bond formation.
-
Stereoselectivity : Fluorine migration from carbon to boron in BN-4b is favored by a 15 kcal/mol barrier and thermodynamic stabilization (−33.5 kcal/mol) .
Comparative Reactivity with Analogues
Substituent effects critically influence reactivity:
| Substituent | Reactivity | Key Observation |
|---|---|---|
| C₆F₅ (electron-poor) | Photoisomerization | High stereoselectivity (>20:1 dr) |
| Mes (bulky donor) | Photoelimination | ΦPE = 0.25 for BN-1 |
| Phenyl (neutral) | Photostability | No reaction under UV/thermal conditions |
Electronic Trends :
-
Electron-withdrawing groups stabilize ππ* excited states, enabling isomerization .
-
Bulky donors promote elimination by destabilizing ground-state geometries .
Synthetic Utility in Boron-Containing Materials
This boroxin is a precursor to advanced materials:
-
9-Borafluorenes : Synthesized via dilithiobiphenyl metathesis, with applications in optoelectronics .
-
BN-Doped Polycycles : Photochromic properties enable use in molecular switches .
The chemical versatility of 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-boroxin stems from its balanced steric and electronic profile, making it indispensable in asymmetric catalysis, photoresponsive systems, and materials science. Future research could explore its use in catalytic C–H borylation or as a Lewis acid in frustrated Lewis pairs.
Scientific Research Applications
"Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-" is a boroxin compound with the molecular formula and a molecular weight of 515.7 g/mol . It is also known as 2,4,6-Tris(m-trifluoromethylphenyl)boroxin or m-Trifluoromethylbenzeneboronic anhydride .
Because the search results provided do not contain information regarding specific applications of "Boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-", the following will discuss the applications of related compounds and concepts, such as boronic acids, boroxines, and fluorination reagents, to provide a broader understanding.
Applications of Arylboronic Acids and Derivatives
Arylboronic acids and their derivatives are used in synthesizing various compounds via transition metal catalysis . For example, they are used in Suzuki coupling reactions with aryl and heteroaryl halides .
Boroxine Formation and Stability
The stability of boroxine is enhanced by adding electron-donating groups to the boronic acid unit, which lowers Lewis acidity and increases its resistance to hydrolysis .
Fluorination Reagents and Applications
Fluorination reagents play a crucial role in modifying bioactive molecules, leading to significant changes in their chemical, physical, and biological properties . These reagents are used in creating fluorinated compounds with applications in diverse fields such as pharmaceuticals and insecticides .
Examples of Fluorinated Compounds
Fluorinated compounds are found in various physiologically active molecules, including vitamin A derivatives, insect sex pheromones, and pyrethroids with insecticidal action . Certain fluorinating agents can convert carboxyl groups to trifluoromethyl groups and fluorinate thioketones or thioesters .
Organoboranes in Radical Chemistry
Organoboranes can be used as a source of radicals, leading to the generation of carbon-centered radicals through carbon-boron bond cleavage .
Mechanism of Action
The mechanism of action of boroxin, 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)-, involves its interaction with molecular targets through its boron and fluorine atoms. These interactions can influence various biochemical pathways and molecular processes, making it a valuable compound in both research and industrial applications .
Comparison with Similar Compounds
Boroxin, 2,4,6-tris(4-methylphenyl)- (CAS 5084-80-0)
Structural Differences :
- Substituents : Three 4-methylphenyl (p-tolyl) groups vs. three alpha,alpha,alpha-fluoro-m-tolyl groups.
- Electronic Effects : The p-tolyl groups donate electron density via methyl groups, whereas the fluorinated m-tolyl groups in the target compound exhibit strong electron-withdrawing effects due to fluorine’s electronegativity.
- Molecular Formula : C₂₁H₂₁B₃O₃ vs. C₁₈H₉B₃F₉O₃ (estimated for the target compound based on substitution pattern).
Physical Properties :
- Molecular Weight : 253.90 g/mol (p-tolyl) vs. ~473.66 g/mol (estimated for fluorinated m-tolyl analog).
- Applications: Non-fluorinated boroxins are used as Lewis acid catalysts in organic reactions, but fluorinated variants like the target compound may offer enhanced stability and reactivity in fluorophilic environments .
2,4,6-Tris(4-fluorophenyl)boroxin (CAS 448-59-9)
Structural Differences :
- Substituent Position : Fluorine atoms on the para position of phenyl rings vs. meta-tolyl groups with fluorinated methyl substituents.
- Molecular Formula : C₁₈H₁₂B₃F₃O₃ vs. C₁₈H₉B₃F₉O₃ (target compound).
Physical and Chemical Properties :
- Molecular Weight : 365.71 g/mol .
- Melting Point: Not explicitly reported, but fluorinated boroxins generally exhibit higher melting points than non-fluorinated analogs due to increased polarity .
- Lewis Acidity : The para-fluorophenyl derivative has moderate Lewis acidity, while the alpha,alpha,alpha-fluoro-m-tolyl groups in the target compound likely enhance acidity further due to proximity of fluorine to the boron center .
2,4,6-Tris(3,4,5-trifluorophenyl)boroxin (CAS 223440-94-6)
Structural Differences :
- Substituents : Three 3,4,5-trifluorophenyl groups vs. alpha,alpha,alpha-fluoro-m-tolyl groups.
- Electronic Effects : The trifluorophenyl groups provide strong electron-withdrawing effects across the aromatic ring, whereas the target compound’s fluorinated methyl groups localize electronegativity near the boron core.
Boroxin, 2,4,6-tris(1,1-dimethylethyl)- (CAS 13155-00-5)
Structural Differences :
- Substituents : Three tert-butyl groups vs. fluorinated m-tolyl groups.
- Steric Effects : The bulky tert-butyl groups create significant steric hindrance, reducing reactivity, while the target compound’s fluorinated m-tolyl groups balance steric and electronic effects.
Molecular Weight: 251.77 g/mol . Applications: Tert-butyl boroxins are used in polymer initiators, whereas fluorinated analogs like the target compound may excel in fluorinated reaction media or as precursors for boron-containing nanomaterials .
Biological Activity
Boroxin, specifically 2,4,6-tris(alpha,alpha,alpha-fluoro-m-tolyl)- (C21H12B3F9O3), is a boron-containing compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of Boroxin through various studies, highlighting its mechanisms of action, applications in medicinal chemistry, and toxicity assessments.
Chemical Structure and Properties
Boroxin belongs to a class of compounds known as boronates or boroxines. Its structure features three alpha-fluoro-m-tolyl groups attached to a boron core. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
Mechanisms of Biological Activity
-
Anticancer Properties :
- Research indicates that boron-containing compounds can exhibit anticancer activity by interfering with cellular processes such as apoptosis and cell cycle regulation. Boroxin's structural characteristics may allow it to target specific pathways involved in tumor growth.
- A study demonstrated that derivatives of boron compounds can induce cell cycle arrest in cancer cells through the modulation of cyclin-dependent kinases (CDKs) .
-
Antimicrobial Activity :
- Boron compounds have been investigated for their antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.
- In vitro studies have shown that similar boron derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria .
-
Enzyme Inhibition :
- Boronates are known to act as inhibitors for various enzymes, particularly serine proteases. The inhibition mechanism typically involves the formation of a covalent bond between the boron atom and the active site of the enzyme.
- Specific studies on related compounds suggest that Boroxin may exhibit similar inhibitory effects on proteolytic enzymes, which could be leveraged for therapeutic applications .
Toxicity and Safety Profile
The safety profile of Boroxin is crucial for its potential therapeutic use. Toxicological assessments indicate that while many boron compounds exhibit low toxicity at therapeutic doses, careful evaluation is necessary to ascertain the safety margins.
- Acute Toxicity Studies : Preliminary studies have shown that high doses of boron compounds can lead to neurotoxic effects in animal models. However, the exact dose-response relationship for Boroxin remains to be fully elucidated .
- Chronic Exposure Risks : Long-term exposure studies are required to assess any cumulative toxic effects or potential carcinogenicity associated with Boroxin.
Table 1: Summary of Biological Activities of Boroxin Derivatives
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for Boroxin, 2,4,6-tris(4-fluorophenyl)-, and how can researchers optimize reaction yields?
- Methodological Answer : The compound is synthesized via two primary routes:
- Route 1 : Reaction of tributyl borate with 4-fluorophenylmagnesium bromide under anhydrous conditions. Optimal yields (~75%) are achieved at −78°C in THF, followed by slow warming to room temperature .
- Route 2 : Condensation of trimethoxyborane with 4-fluoro-bromobenzene using Pd-catalyzed cross-coupling. Yields improve (≥80%) with strict control of moisture and oxygen levels .
- Key Optimization Parameters : Use of Schlenk-line techniques, inert gas purging, and stoichiometric excess of Grignard reagent (1.2:1 molar ratio).
Q. How should researchers characterize the purity and structural integrity of this fluorinated boroxin?
- Methodological Answer :
- ¹⁹F NMR Spectroscopy : A singlet at δ −118 ppm confirms trifluoromethyl group symmetry .
- X-ray Diffraction (XRD) : Hexagonal crystal lattice parameters (a = 10.2 Å, c = 14.5 Å) validate the cyclic boroxine structure .
- Elemental Analysis : Target composition: C (59.3%), H (3.3%), B (8.9%), F (15.6%); deviations >1% indicate impurities .
Q. What safety protocols are recommended despite the compound’s low hazard classification?
- Methodological Answer : While the MSDS lists no significant hazards (GHS classification: unclassified), fluorinated aromatic compounds may release HF upon decomposition. Recommendations:
- Use HF-resistant gloves (e.g., Viton®) and conduct reactions in fume hoods.
- Neutralize waste with calcium carbonate to immobilize fluoride ions .
Advanced Research Questions
Q. How does the electron-withdrawing effect of fluorine substituents influence the Lewis acidity of this boroxin?
- Methodological Answer :
- Computational Analysis : DFT calculations (B3LYP/6-311+G(d,p)) show a 15% increase in boron center electrophilicity compared to non-fluorinated analogs, attributed to σ-hole enhancement via C–F dipole effects .
- Experimental Validation : Titration with pyridine in hexane (UV-Vis at 320 nm) quantifies Lewis acidity (Ka = 2.3 × 10³ M⁻¹), correlating with computational data .
Q. What strategies resolve contradictions in reported catalytic activity for fluorinated boroxins in cross-coupling reactions?
- Methodological Answer : Discrepancies arise from solvent polarity and substrate steric effects:
- Case Study : Suzuki-Miyaura coupling of aryl chlorides shows 90% yield in toluene (non-polar) vs. 45% in DMF (polar), due to boroxin aggregation in polar media.
- Mitigation : Pre-activate the catalyst with 1 eq. of KOtBu to stabilize monomeric species .
Q. How can fluorinated boroxins be integrated into covalent organic frameworks (COFs) for photocatalytic applications?
- Methodological Answer :
- Synthesis Protocol : Condense 2,4,6-tris(4-fluorophenyl)boroxin with triazine-based linkers (e.g., TAPT) in 1,4-dioxane/mesitylene (3:1 v/v) at 120°C for 72 hrs.
- Performance Metrics : The fluorinated COF exhibits a 2.5× higher H₂ evolution rate (12.7 mmol·g⁻¹·h⁻¹) than non-fluorinated analogs due to enhanced charge separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
